

Commercial suppliers of 1-Iodo-4-methylpentane for research

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Compound of Interest

Compound Name: **1-Iodo-4-methylpentane**

Cat. No.: **B7976347**

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An In-Depth Technical Guide to Commercial Sourcing and Application of **1-Iodo-4-methylpentane** for Research and Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **1-Iodo-4-methylpentane**, a key building block in organic synthesis. We will delve into its chemical properties, identify reputable commercial suppliers for research-grade material, and provide practical, field-tested insights into its application and handling.

Introduction to 1-Iodo-4-methylpentane: A Versatile Alkylating Agent

1-Iodo-4-methylpentane, also known as isohexyl iodide, is a primary alkyl iodide that serves as a valuable reagent in organic chemistry. Its utility lies in its ability to introduce an isohexyl group (a six-carbon branched alkyl chain) onto a variety of molecular scaffolds. This functionalization is particularly relevant in medicinal chemistry and materials science, where modifying a molecule's lipophilicity, steric bulk, and overall topology can significantly influence its biological activity or material properties.

The terminal iodine atom is an excellent leaving group, making **1-Iodo-4-methylpentane** a reactive substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its

application in forming new carbon-carbon and carbon-heteroatom bonds.

Key Chemical Identifiers and Properties

A clear understanding of a reagent's properties is fundamental to its successful application and safe handling. The table below summarizes the key identifiers and computed physical properties of **1-iodo-4-methylpentane**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Identifier/Property	Value	Source
IUPAC Name	1-iodo-4-methylpentane	PubChem [1] , NIST [2] [3]
Synonyms	Isohexyl iodide, Pentane, 1-iodo-4-methyl-	PubChem [1]
CAS Number	6196-80-1	PubChem [1]
Molecular Formula	C ₆ H ₁₃ I	PubChem [1] , NIST [2] [3]
Molecular Weight	212.07 g/mol	PubChem [1] , NIST [2] [3]
XLogP3 (Lipophilicity)	3.9	PubChem [1]

Commercial Suppliers for Research Applications

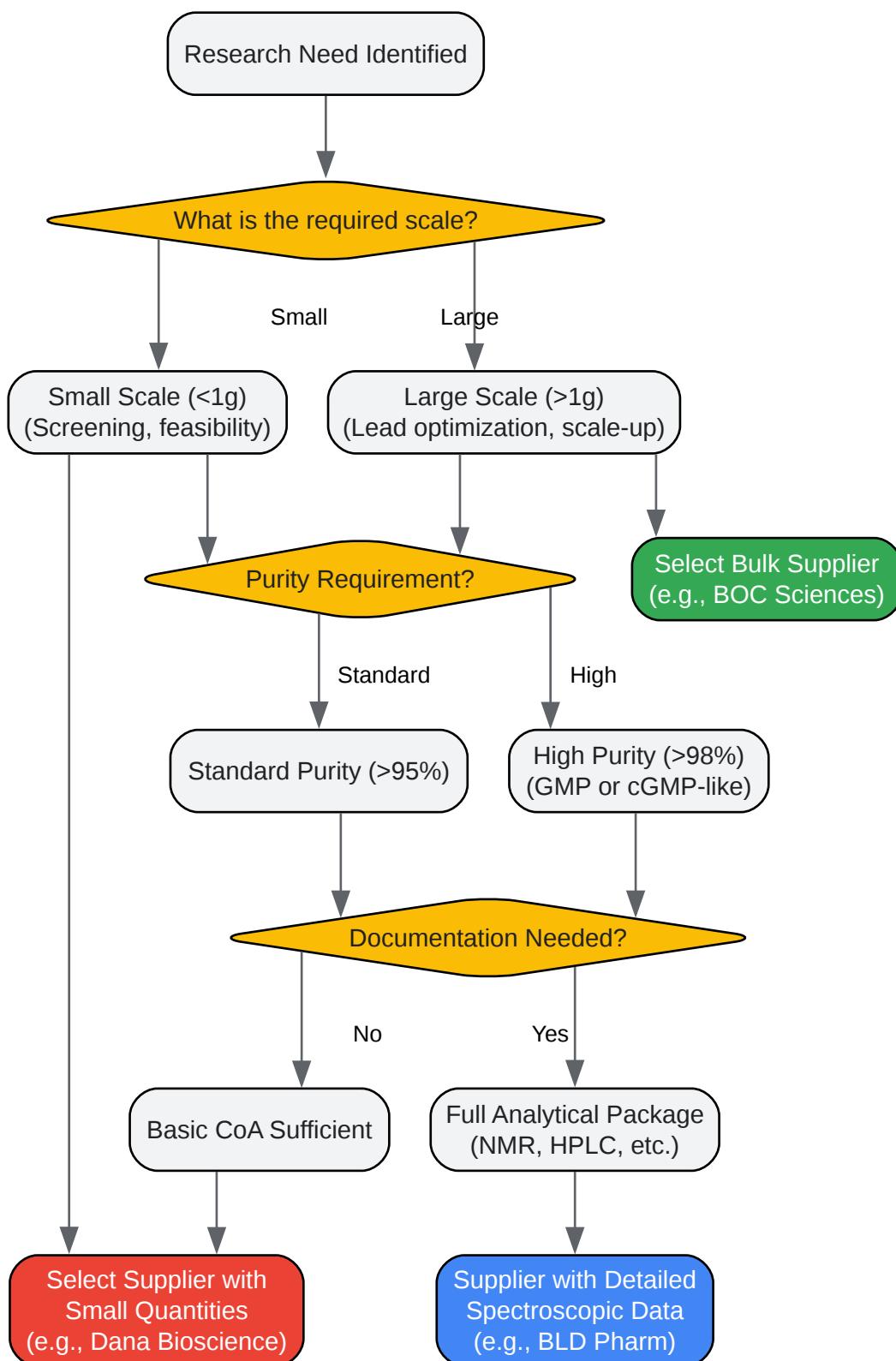
The selection of a chemical supplier is a critical decision in any research endeavor. For a reagent like **1-iodo-4-methylpentane**, factors such as purity, available quantities, documentation (e.g., Certificate of Analysis), and lead times must be considered. Below is a comparative table of established suppliers catering to the research and pharmaceutical sectors.

Supplier	Typical Offerings & Focus	Noteworthy Features
BOC Sciences	Research chemicals, biochemicals, and pharmaceutical ingredients. [5]	Specializes in synthesis and characterization of small molecules; serves biotech and pharmaceutical industries. [5]
Dana Bioscience	Life sciences and other research industries. [6]	Offers a range of quantities, including smaller amounts like 50mg, suitable for initial screening. [6]
BLD Pharm	Chemical synthesis and research.	Provides detailed analytical data for their products, such as NMR and HPLC. [7]

This list is not exhaustive but represents suppliers known to serve the target audience.

Logical Workflow for Supplier Selection

The choice of supplier often depends on the stage of research. The following diagram illustrates a decision-making process for sourcing **1-Iodo-4-methylpentane**.

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Caption: Decision tree for selecting a **1-iodo-4-methylpentane** supplier.

Core Applications in Research and Drug Development

The primary role of **1-Iodo-4-methylpentane** is to act as an electrophile in nucleophilic substitution reactions, thereby introducing the isohexyl moiety into a target molecule. This is a common strategy in drug discovery to modulate a compound's pharmacokinetic profile.

Causality Behind its Use:

- Increased Lipophilicity: The addition of the C6 alkyl chain significantly increases a molecule's lipophilicity (as indicated by its high XLogP3 value).^[1] This can enhance membrane permeability and, in some cases, improve oral bioavailability.
- Probing Binding Pockets: In structure-activity relationship (SAR) studies, the isohexyl group can be used to explore hydrophobic pockets within a target protein's binding site. Its branched nature provides more steric hindrance than a linear hexyl chain, allowing for fine-tuning of ligand-receptor interactions.
- Material Science: In polymer chemistry, monomers containing isohexyl groups can be synthesized to create materials with lower glass transition temperatures and increased hydrophobicity.^{[8][9][10]}

An example of its application is in the synthesis of substituted cyclohexanes, which are important structural motifs in many pharmacologically active compounds.^[11] The modular synthesis of such complex molecules often relies on the precise and efficient introduction of alkyl groups.^[11]

Experimental Protocol: O-Alkylation of a Phenol

The following protocol describes a general, self-validating procedure for the O-alkylation of a substituted phenol using **1-Iodo-4-methylpentane**. This is a foundational reaction in the synthesis of many pharmaceutical intermediates.

Materials and Reagents

- Substituted Phenol (1.0 eq)

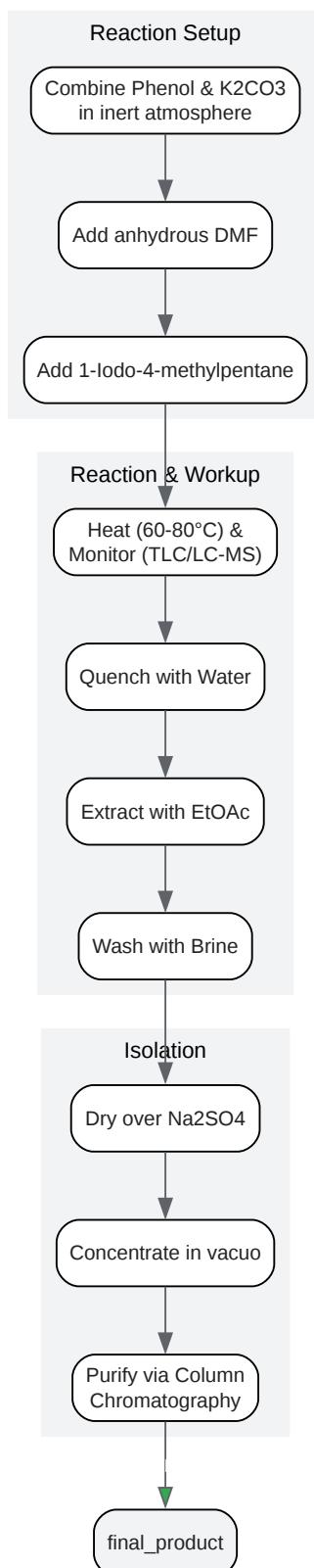
- **1-Iodo-4-methylpentane** (1.1 - 1.5 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 - 3.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate (EtOAc)
- Brine (saturated aq. NaCl)
- Deionized Water
- Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4), anhydrous

Step-by-Step Methodology

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
- Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. A typical concentration is 0.1-0.5 M with respect to the phenol.
- Reagent Addition: Add **1-Iodo-4-methylpentane** (1.1-1.5 eq) to the mixture dropwise at room temperature. The use of a slight excess ensures the complete consumption of the starting phenol.
- Reaction & Monitoring: Heat the reaction mixture to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is no longer detectable.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into deionized water.
 - Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers and wash with deionized water, followed by brine. This removes residual DMF and inorganic salts.
- Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure O-alkylated product.

Experimental Workflow Diagram

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